alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-
Description
The compound “alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-” is a protected derivative of α-D-glucofuranose, a five-membered ring sugar. Its structure includes three key protecting groups:
- 1,2-O-(1-methylethylidene): A cyclic acetal protecting the 1,2-diol, enhancing ring stability and directing reactivity .
- 6-O-[(1,1-dimethylethyl)dimethylsilyl] (TBDMS): A bulky silyl ether protecting the 6-hydroxyl group, offering resistance to acidic/basic conditions while being cleavable via fluoride ions .
- 3-O-(phenylmethyl) (benzyl group): A stable ether protecting the 3-hydroxyl, removable by hydrogenolysis .
This compound serves as a critical intermediate in carbohydrate synthesis, enabling selective deprotection and functionalization at specific positions. Its molecular formula is approximately C21H34O6Si, with a molecular weight of ~410.09 g/mol (calculated from substituent additions to the base structure, C9H16O6 ).
Properties
CAS No. |
106445-04-9 |
|---|---|
Molecular Formula |
C22H36O6Si |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
(1R)-1-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-[tert-butyl(dimethyl)silyl]oxyethanol |
InChI |
InChI=1S/C22H36O6Si/c1-21(2,3)29(6,7)25-14-16(23)17-18(24-13-15-11-9-8-10-12-15)19-20(26-17)28-22(4,5)27-19/h8-12,16-20,23H,13-14H2,1-7H3/t16-,17-,18+,19-,20-/m1/s1 |
InChI Key |
YFROYIGHJKBLDN-OUUBHVDSSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CO[Si](C)(C)C(C)(C)C)O)OCC3=CC=CC=C3)C |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CO[Si](C)(C)C(C)(C)C)O)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Target Compound Characterization
The target molecule is a triply protected α-D-glucofuranose derivative featuring:
-
A 1,2-O-isopropylidene group stabilizing the furanose ring.
-
A 3-O-benzyl ether protecting the secondary hydroxyl group.
-
A 6-O-TBDMS ether shielding the primary hydroxyl group.
This protection scheme enables selective modifications at the 4- and 5-positions for downstream applications, such as glycosylation or conjugation.
Key Synthetic Challenges
-
Regioselective Deprotection : Differentiating between the 1,2- and 5,6-isopropylidene acetals during hydrolysis.
-
Steric Hindrance : Installing the TBDMS group at the 6-position without affecting the 3-O-benzyl moiety.
-
Reaction Scalability : Minimizing chromatographic purification steps for industrial-scale production.
Preparation Methods
Starting Material: 1,2:5,6-Di-O-Isopropylidene-α-D-Glucofuranose
The synthesis begins with 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone glucose, CAS 582-52-5), a commercially available precursor. This compound provides:
Large-Scale Production of Diacetone Glucose
Diacetone glucose is synthesized from D-glucose via acid-catalyzed acetalization with acetone:
Typical conditions:
Selective Deprotection of the 5,6-O-Isopropylidene Group
The 5,6-acetal is selectively hydrolyzed under mild acidic conditions to free the 6-hydroxyl group:
Reaction Conditions
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Acid | 0.1 M HCl in THF/H₂O | 90% selectivity |
| Temperature | 0–5°C | Minimizes 1,2-acetal cleavage |
| Reaction Time | 2–4 h | Complete deprotection |
Critical Insight : The 5,6-acetal’s lability compared to the 1,2-acetal arises from steric strain in the furanose ring.
Silylation of the 6-Hydroxyl Group
The freed 6-OH is protected with a TBDMS group using tert-butyldimethylsilyl chloride (TBDMS-Cl) :
Silylation Protocol
-
Base : Imidazole (2.5 eq) in anhydrous DMF.
-
Temperature : 0°C → room temperature.
-
Yield : 75–80% after aqueous workup.
Advantage : TBDMS-Cl preferentially reacts with primary alcohols (6-OH) over secondary alcohols (3-OH).
Benzylation of the 3-Hydroxyl Group
The 3-OH is benzylated using benzyl bromide (BnBr) under basic conditions:
Benzylation Parameters
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Base | Sodium hydride (NaH) | 95% efficiency |
| Solvent | Anhydrous DMF | Enhances solubility |
| Reaction Time | 12–18 h | Complete benzylation |
Side Reaction Mitigation :
-
Strict anhydrous conditions prevent TBDMS group cleavage.
Reaction Optimization and Scalability
One-Pot Deprotection-Silylation Strategy
Recent advances enable combining Steps 2.2 and 2.3 in a single vessel:
Solvent Effects on Benzylation
Comparative studies in polar aprotic solvents:
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 12 | 92 | 98 |
| THF | 24 | 78 | 85 |
| DCM | 36 | 65 | 72 |
DMF’s high polarity facilitates NaH activation and BnBr diffusion.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups if they are deprotected.
Reduction: Reduction reactions can be performed on the protected groups to revert them to their original hydroxyl forms.
Substitution: The protective groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the desired substitution but often involve acidic or basic catalysts.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction will regenerate the original hydroxyl groups.
Scientific Research Applications
Synthetic Organic Chemistry
This compound is primarily utilized as a protective group in organic synthesis. The protective groups (dimethylsilyl, methylethylidene, and phenylmethyl) prevent unwanted reactions at specific hydroxyl sites during chemical transformations. This selectivity is crucial for the stepwise synthesis of complex carbohydrates and other organic molecules.
Key Applications:
- Synthesis of Glycosides: The compound facilitates the formation of glycosidic bonds by protecting the hydroxyl groups that are not involved in the reaction.
- Preparation of Carbohydrate Derivatives: It serves as an intermediate in the synthesis of various carbohydrate derivatives used in pharmaceuticals and biochemistry.
Pharmaceutical Applications
The unique structure of alpha-D-Glucofuranose allows it to interact with enzymes involved in carbohydrate metabolism, making it relevant in drug development.
Enzyme Inhibition Studies:
- Research indicates that derivatives of this compound can act as inhibitors for enzymes such as α-glucosidase and acetylcholinesterase. These enzymes play significant roles in conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's disease (AD) respectively .
Case Study:
A study synthesized new sulfonamide compounds based on this sugar derivative and evaluated their inhibitory effects on α-glucosidase and acetylcholinesterase. The results demonstrated potential therapeutic applications for managing T2DM and AD .
Biochemical Research
In biochemical research, alpha-D-Glucofuranose serves as a model compound for studying carbohydrate interactions and modifications.
Mechanisms of Action:
- The protective groups allow researchers to explore the reactivity of specific hydroxyl groups without interference from others, aiding in understanding enzyme-substrate interactions.
Industrial Applications
The compound is also relevant in industrial settings for the production of various chemical products.
Production Methods:
- The industrial synthesis typically involves optimized routes for higher yields and purity, utilizing automated systems to ensure quality control during production .
Mechanism of Action
The mechanism of action of alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)- involves its role as a protected sugar derivative. The protective groups prevent unwanted reactions at specific hydroxyl sites, allowing for selective reactions at other positions. This selective protection is crucial for the stepwise synthesis of complex molecules.
Molecular Targets and Pathways:
- The compound interacts with various enzymes involved in carbohydrate metabolism.
- It can inhibit or modify the activity of glycosidases and other carbohydrate-processing enzymes.
Comparison with Similar Compounds
Table 1: Key Comparisons of Structural Analogues
Key Findings
A. Protection Strategy and Reactivity
- TBDMS vs. Acyl/Sulfonate Groups: The 6-O-TBDMS group in the target compound provides steric shielding and stability, unlike 6-O-acyl (e.g., octanoyl) or 6-O-mesyl groups, which are prone to hydrolysis or nucleophilic displacement .
- Benzyl vs. Acetyl Protection: The 3-O-benzyl group offers orthogonal deprotection (via hydrogenolysis) compared to 3-O-acetyl, which is cleaved under basic conditions .
C. Steric and Electronic Effects
- Cyclohexylidene vs. Isopropylidene : The cyclohexylidene group () increases steric hindrance, slowing reaction kinetics compared to the smaller isopropylidene .
- Trichloroethylidene (β-Chloralose) : This bulky group () enhances lipid solubility but introduces toxicity, limiting its use to niche applications .
Tables and Research Findings
Table 2: Stability and Deprotection Conditions
Research Highlights
- Orthogonal Deprotection : The target compound’s combination of TBDMS, benzyl, and isopropylidene allows sequential deprotection, enabling site-specific functionalization .
- Comparative Antimicrobial Efficacy : 6-O-lauroyl derivatives show 85% inhibition of Bacillus subtilis at 256 µg/mL, whereas silyl-protected derivatives lack bioactivity .
Biological Activity
Alpha-D-glucofuranose and its derivatives, including alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)- , have gained attention in recent years due to their diverse biological activities. This article reviews the synthesis, characterization, and biological properties of this compound and its analogs, focusing on antimicrobial, anticancer, and other therapeutic potentials.
1. Synthesis and Characterization
The synthesis of alpha-D-glucofuranose derivatives typically involves several chemical modifications of D-glucose. For instance, the compound is synthesized by protecting specific hydroxyl groups and introducing various substituents through acylation and etherification reactions. Characterization of these compounds is often performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Fourier Transform Infrared Spectroscopy (FTIR)
- Mass Spectrometry (MS)
These methods confirm the structure and purity of the synthesized compounds.
2. Antimicrobial Activity
Recent studies have demonstrated that various derivatives of D-glucofuranose exhibit significant antimicrobial activity. For example:
- In vitro Studies : A study reported the antibacterial activity of newly synthesized D-glucofuranose derivatives against six human pathogenic bacteria, showing moderate to good efficacy, particularly against Gram-positive bacteria compared to Gram-negative strains .
- Fungal Susceptibility : Another investigation found that certain derivatives were more susceptible to fungal pathogens like Aspergillus niger than to bacterial strains. The compounds demonstrated a higher potential against fungi than bacteria .
Table 1: Antimicrobial Efficacy of D-Glucofuranose Derivatives
| Compound | Activity Type | Effective Against | Efficacy Level |
|---|---|---|---|
| 6-O-Hexanoyl ester of 3-O-butyl | Antibacterial | Staphylococcus aureus | Moderate |
| 5,6-Di-O-benzyl ether | Antifungal | Aspergillus niger | High |
| 3-O-benzyl derivative | Antibacterial | E. coli | Low |
3. Anticancer Activity
Alpha-D-glucofuranose derivatives have also been investigated for their anticancer properties. Computational studies have indicated that modifications in side chains can enhance their effectiveness against various cancer cell lines:
- Molecular Docking Studies : Research has shown that these compounds could potentially inhibit breast cancer cell growth through interactions with specific proteins involved in cancer progression. The binding affinities were noted to be favorable, indicating a promising therapeutic potential .
- Case Studies : One study highlighted the efficacy of a modified D-glucofuranose derivative against triple-negative breast cancer cells, with significant inhibition observed in vitro .
Table 2: Anticancer Activity of Modified D-Glucofuranose Derivatives
| Compound | Cancer Type | Binding Affinity (kcal/mol) | Efficacy Level |
|---|---|---|---|
| Modified D-glucofuranose 03 | Breast Cancer | -10.40 | High |
| Modified D-glucofuranose 05 | Triple-Negative Breast | -9.80 | Moderate |
4. Other Biological Activities
In addition to antimicrobial and anticancer effects, alpha-D-glucofuranose derivatives have been explored for other biological activities:
- Antiviral Properties : Some studies suggest potential antiviral effects against certain viruses, although further research is needed to validate these findings.
- Enzyme Inhibition : Certain derivatives have shown promise as enzyme inhibitors, which could lead to applications in metabolic disorders.
Q & A
Basic Research Questions
Q. How can researchers design a synthesis route for this compound with multiple protective groups?
- Methodology :
- Step 1 : Begin with selective protection of hydroxyl groups. The 1,2-O-(1-methylethylidene) (isopropylidene) group is introduced first to protect the 1,2-diol, a common strategy for glucofuranose derivatives to prevent unwanted side reactions .
- Step 2 : Protect the 3-OH with a benzyl group (3-O-(phenylmethyl)) using benzyl bromide under alkaline conditions (e.g., NaH/DMF), ensuring regioselectivity via steric and electronic control .
- Step 3 : Install the 6-O-[(1,1-dimethylethyl)dimethylsilyl] (TBDMS) group. Use tert-butyldimethylsilyl chloride (TBDMSCl) with imidazole in anhydrous DMF to selectively silylate the primary hydroxyl at C6 .
- Characterization : Confirm each step via / NMR (e.g., downfield shifts for silylated C6) and HRESI-MS (e.g., [M+Na] peaks) .
Q. What analytical techniques are critical for verifying the structure of this compound?
- Answer :
- NMR Spectroscopy : -NMR detects benzyl (δ 7.2–7.4 ppm) and isopropylidene (δ 1.3–1.5 ppm) protons. -NMR identifies silylated C6 (δ ~18–20 ppm for TBDMS) and anomeric carbons (δ 95–110 ppm) .
- Mass Spectrometry : HRESI-MS provides exact mass (e.g., calculated vs. observed [M-H] or [M+Na]) to confirm molecular formula .
- Optical Rotation : Compare [α] values with literature for stereochemical validation (e.g., +16.9° to +19.5° for similar glucofuranose derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data during synthesis?
- Methodology :
- Issue : Overlapping NMR signals (e.g., silyl vs. benzyl groups).
- Solution : Use 2D NMR (HSQC, HMBC) to assign ambiguous peaks. For example, HMBC correlations between C3-O-benzyl protons and the anomeric carbon confirm regiochemistry .
- Validation : Compare with published data for analogous compounds, such as 3-O-benzyl-1,2-O-isopropylidene derivatives (δ 4.8–5.2 ppm for anomeric protons) .
Q. What strategies improve regioselectivity during the silylation of C6?
- Answer :
- Steric Control : Use bulky silylating agents (e.g., TBDMSCl) to target the less hindered primary hydroxyl at C6 .
- Temperature : Perform reactions at 0–4°C to slow competing reactions at secondary hydroxyls .
- Catalysis : Add imidazole or DMAP to enhance silylation efficiency and selectivity .
- Monitoring : Track reaction progress via TLC (hexane/EtOAc, 3:1) and quench early to minimize byproducts .
Q. How can this compound be used to synthesize bioactive derivatives?
- Methodology :
- Deprotection : Remove the TBDMS group at C6 using TBAF in THF, preserving the benzyl and isopropylidene groups .
- Functionalization : Introduce acyl or phosphoryl groups at C6 (e.g., lauroyl chloride for antimicrobial studies) .
- Bioactivity Testing : Evaluate derivatives via MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
